molecular formula C21H16N4O4 B2622311 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide CAS No. 1242966-45-5

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide

Cat. No.: B2622311
CAS No.: 1242966-45-5
M. Wt: 388.383
InChI Key: BUCCRQVDLMDIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide is a pyrazolo-pyrazine derivative featuring a benzodioxole substituent and an N-phenylacetamide moiety. The benzodioxole group is known to enhance metabolic stability and binding affinity in drug design, while the acetamide side chain allows for structural diversification .

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4/c26-20(22-15-4-2-1-3-5-15)12-24-8-9-25-17(21(24)27)11-16(23-25)14-6-7-18-19(10-14)29-13-28-18/h1-11H,12-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCCRQVDLMDIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

PropertyValue
Molecular Formula C28H22N4O5
Molecular Weight 494.5 g/mol
CAS Number 1223768-94-2
SMILES Notation O=C(Cn1ccn2nc(-c3ccc4c(c3)OCO4)cc2c1=O)Nc1ccc(OCc2ccccc2)cc1

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). It has been shown to exhibit affinity for the GABA_A receptor, which plays a crucial role in mediating inhibitory neurotransmission. By acting as a modulator at this receptor, it may produce anxiolytic and sedative effects similar to traditional benzodiazepines.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity to GABA_A receptors. The compound's efficacy was evaluated using radioligand binding assays, revealing a competitive inhibition profile against known benzodiazepine ligands.

In Vivo Studies

In vivo experiments conducted on rodent models showed that the compound effectively reduces anxiety-like behavior and enhances sleep duration when administered at specific dosages. For instance, a dosage of 10 mg/kg resulted in significant increases in sleep time compared to controls (P<0.001). Additionally, the anxiolytic effects were confirmed through behavioral assays such as the elevated plus maze and open field tests.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anxiolytic Effects : A study published in the EXCLI Journal reported that the compound demonstrated a potent anxiolytic effect similar to diazepam but with a more favorable side effect profile, particularly concerning memory impairment .
  • Sedative Properties : Another investigation focused on the sedative properties of the compound, indicating that it significantly prolonged sleep induced by pentobarbital in mice, suggesting its utility as a sedative agent .
  • Neuroprotective Effects : Research has also indicated potential neuroprotective effects against oxidative stress-induced neuronal damage, making it a candidate for further exploration in neurodegenerative disease models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Compound Name Molecular Formula Substituents (R-group) Key Features Reference
2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide (Target) C22H18N4O4 N-Ph (phenyl) Benzodioxole core; unsubstituted phenyl acetamide N/A
2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide C22H17FN4O4 N-(3-fluoro-4-methylphenyl) Fluorine and methyl groups enhance lipophilicity and metabolic stability
2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide C23H20N4O4 N-(2,3-dimethylphenyl) Methyl groups may sterically hinder target binding
N-Cyclohexyl-2-(7-(2,4-dichlorobenzyl)-6-oxo-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)-2-(p-tolyl)acetamide C30H30Cl2N6O2 Dichlorobenzyl; cyclohexyl Chlorine atoms and bulky substituents improve herbicidal activity

Key Observations :

  • Substituent Effects : The addition of electron-withdrawing groups (e.g., fluorine in ) or bulky substituents (e.g., dichlorobenzyl in ) significantly alters bioactivity and pharmacokinetic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.